Methyl 2-amino-3-methylpentanoate

Overview

Description

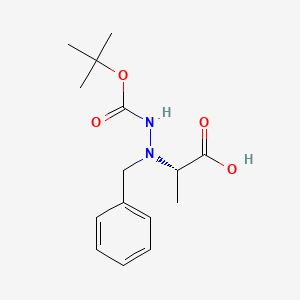

“Methyl 2-amino-3-methylpentanoate” is a chemical compound with the molecular formula C7H15NO2 . It is a solid substance and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-methylpentanoate” consists of a branched chain amino acid that includes a 3-methylpentanoic acid bearing an amino substituent at position 2 . The SMILES string representation of the molecule isO=C(OC)C(C(C)CC)N . Physical And Chemical Properties Analysis

“Methyl 2-amino-3-methylpentanoate” is a solid substance . It has a molecular weight of 145.20 . The boiling point is predicted to be 169.2±13.0 °C and the density is predicted to be 0.955±0.06 g/cm3 .Scientific Research Applications

Anticancer Properties

- Synthesis and Cytotoxicity of Schiff Base Organotin(IV) Complexes : Schiff base organotin(IV) complexes, including derivatives of potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate, have been synthesized and studied for their cytotoxicity against various human tumor cell lines. These compounds were found to be more cytotoxic than doxorubicin, cisplatin, 5-fluorouracil, and etoposide, indicating potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Biofuel Applications

- Pentanol Isomer Synthesis in Engineered Microorganisms : Methyl 2-amino-3-methylpentanoate derivatives like 2-methyl-1-butanol and 3-methyl-1-butanol are identified as valuable chemicals for potential application as biofuels. Through metabolic engineering, microbial strains have been developed for the production of these isomers (Cann & Liao, 2009).

Chemical Synthesis and Structural Studies

- Crystal Structure and Biological Activity of N-(β-Carboxyethyl)-α-isoleucine : The synthesis of N-(β-Carboxyethyl)-α-isoleucine, a derivative of Methyl 2-amino-3-methylpentanoate, was explored. The crystal structure of this compound presents potential biological activity (Nehls, Hanebeck, Becker, & Emmerling, 2013).

- Directed Homogeneous Hydrogenation Studies : Research on directed homogeneous hydrogenation involving methyl anti-3-hydroxy-2-methylpentanoate has been conducted, indicating its utility in organic synthesis processes (Brown, Evans, & James, 2003).

Metabolic Engineering and Biological Studies

- Branched-chain 2-oxoacid Transamination and Insulin Secretion : The transamination of branched-chain 2-oxoacids, including Methyl 2-amino-3-methylpentanoate, influences insulin secretion, indicating their importance in metabolic pathways (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).

Safety and Hazards

“Methyl 2-amino-3-methylpentanoate” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H317, which indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

methyl 2-amino-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)

![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)

![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)

![Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)](/img/structure/B3112258.png)